molecular formula C14H11FN4O2S B11468233 N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide

Cat. No.: B11468233
M. Wt: 318.33 g/mol
InChI Key: RQGWLSSGXZNPJY-UHFFFAOYSA-N
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Description

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide can be achieved through various methods. One common approach involves a multi-component reaction under solvent-free conditions, using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. This reaction is often promoted by microwave irradiation, which enhances the reaction rate and yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antiviral, and anti-inflammatory effects.

    Medicine: Its potential antitumor properties are of particular interest in cancer research, where it is studied for its ability to inhibit cancer cell growth.

    Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis. This binding can inhibit the activity of these enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C14H11FN4O2S

Molecular Weight

318.33 g/mol

IUPAC Name

N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C14H11FN4O2S/c1-2-11-18-19-13(21)10(7-16-14(19)22-11)17-12(20)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,17,20)

InChI Key

RQGWLSSGXZNPJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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